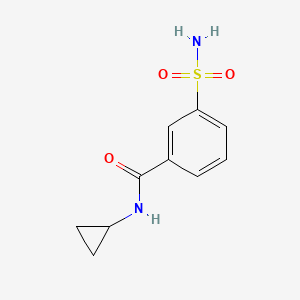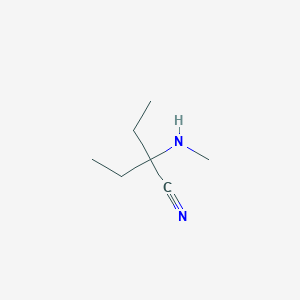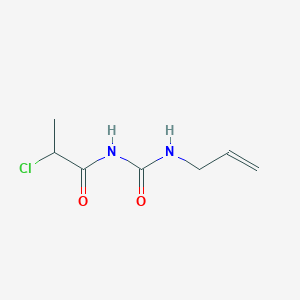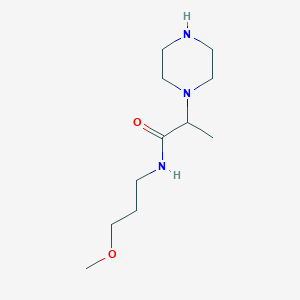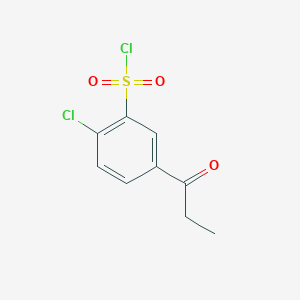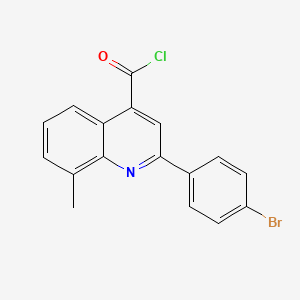
2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound “2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride” likely contains a bromophenyl group, a methylquinoline group, and a carbonyl chloride group . These groups are common in organic chemistry and are often used in the synthesis of various organic compounds.
Synthesis Analysis
While specific synthesis methods for “2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride” were not found, similar compounds are often synthesized through electrophilic aromatic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by spectroanalytical data such as NMR and IR .
Chemical Reactions Analysis
The compound would likely undergo reactions typical of aromatic compounds, including electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other bromophenyl compounds .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds derived from “2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride” have shown promising results as antimicrobial agents. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . This suggests their potential use in developing new antibiotics to combat resistant strains of bacteria.
Anticancer Properties
The derivatives of this compound have been studied for their antiproliferative effects, particularly against human breast adenocarcinoma cancer cell lines (MCF7) . The ability to inhibit the growth of cancer cells positions these compounds as potential candidates for chemotherapy drug development.
Molecular Docking Studies
Molecular docking studies of the derivatives have been carried out to understand their binding modes with various receptors . These studies are crucial for rational drug design, allowing researchers to predict the interaction between the compound and target proteins, which is essential for developing more effective drugs with fewer side effects.
Antioxidant Effects
Some derivatives have been evaluated for their antioxidant activity, which is an important property for compounds that may be developed into therapeutic agents . Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Toxicity Testing
Toxicity is a critical aspect of drug development, and derivatives of “2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride” have been subjected to toxicity assays on model organisms like Daphnia magna . These studies help in assessing the safety profile of the compounds before they can be considered for further development.
Drug Design and Synthesis
The compound serves as a key intermediate in the synthesis of various chemotypes, such as N-acyl-α-amino acids and 1,3-oxazoles, which are valuable in drug design . Its versatility in forming different derivatives makes it a valuable scaffold for developing novel therapeutic agents.
Antimicrobial Resistance Combat
The fight against antimicrobial resistance is ongoing, and derivatives of this compound have been identified as potential lead compounds for designing drugs with novel modes of action . This is particularly important as traditional antibiotics become less effective due to the rise of resistant strains.
Biofilm-Associated Infections
Some derivatives have shown potential in fighting biofilm-associated infections, especially those caused by Gram-positive pathogens like Enterococcus faecium . Biofilms are complex communities of microorganisms that are difficult to eradicate and are a common cause of persistent infections.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromophenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c1-10-3-2-4-13-14(17(19)21)9-15(20-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWONOCPLIRCKCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207107 | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-37-4 | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



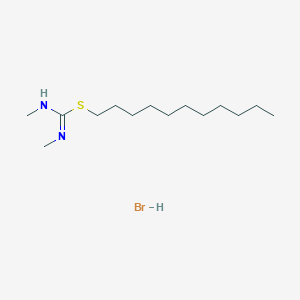

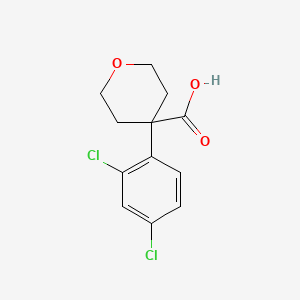
![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)
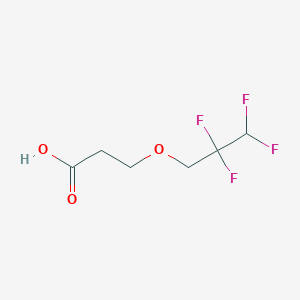

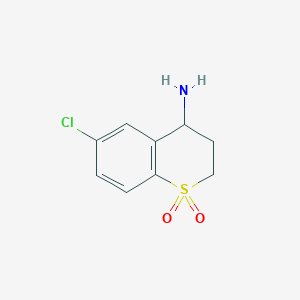
![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)
